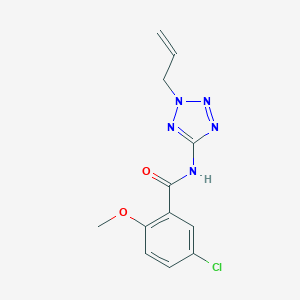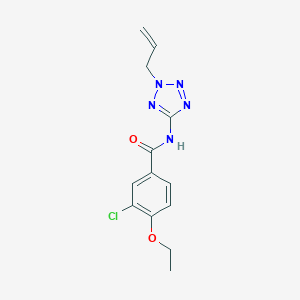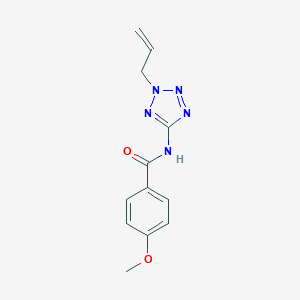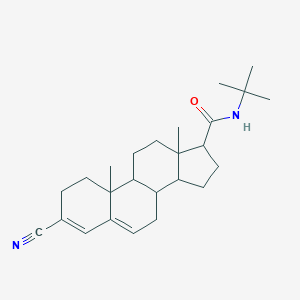
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole, also known as DMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a synthetic compound that was first developed in 2008 by a team of researchers at the University of California, San Francisco.
Wirkmechanismus
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by inhibiting the activity of the BMP signaling pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting this pathway, 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole can prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its specificity for the BMP signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one of the limitations of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its relatively low potency, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole. One area of interest is the development of more potent analogs of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole that could be used in cancer treatment. Another area of interest is the use of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole and its potential applications in other areas of biomedical research.
Synthesemethoden
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of various organic solvents and reagents, and it requires careful handling to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, pancreatic cancer, and prostate cancer. 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by targeting the BMP signaling pathway, which is involved in cell growth and differentiation.
Eigenschaften
CAS-Nummer |
158999-13-4 |
|---|---|
Produktname |
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole |
Molekularformel |
C16H19ClN4O4.ClH |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
(8R)-8-(chloromethyl)-1-methyl-7,8-dihydro-6H-furo[3,2-e]indol-4-ol |
InChI |
InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
UFTLTOTWMUVHSB-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=COC2=C(C=C3C(=C12)[C@H](CN3)CCl)O |
SMILES |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Kanonische SMILES |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Synonyme |
1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole DHM-CFI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)